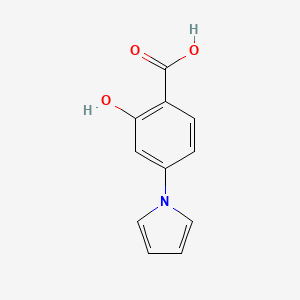

2-Hydroxy-4-pyrrol-1-yl-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-7-8(12-5-1-2-6-12)3-4-9(10)11(14)15/h1-7,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYBHHIRDQQZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pyrrole Moiety:the Pyrrole Ring Itself is a Recognized Pharmacophore in Many Biologically Active Compounds, Including Those with Antimycobacterial Properties.nih.govnih.govthe Lead Analogue Ll3858, Which is Based on a Pyrrole Structure, Has Advanced to Clinical Trials for Tuberculosis, Highlighting the Importance of This Heterocycle.nih.govmodifications on the Pyrrole Ring, Such As the Addition of Methyl Groups, Can Be Explored to Further Optimize Activity, Although Detailed Sar at This Position for the Title Compound S Derivatives is Less Defined.nih.gov

| Molecular Moiety | Favorable Modification for Antitubercular Activity | Rationale / Effect |

| Benzene (B151609) Ring | Introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) | Enhances interaction with the biological target, increasing potency. nih.govresearchgate.net |

| Carboxylic Acid | Conversion to substituted hydrazides | Provides a scaffold for adding diverse chemical groups that modulate lipophilicity and target binding. nih.govejpmr.com |

| Pyrrole (B145914) Ring | Presence of the 1H-pyrrol-1-yl group | Acts as a key pharmacophore known for antimycobacterial activity. nih.govnih.gov |

Reactivity Profiles and Chemical Transformations of 2 Hydroxy 4 Pyrrol 1 Yl Benzoic Acid

Reaction Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and conversion to hydrazides, providing a gateway to a diverse array of derivatives.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-Hydroxy-4-pyrrol-1-yl-benzoic acid can be readily converted into esters and amides through standard synthetic protocols. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Amidation involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or using coupling agents, followed by reaction with a primary or secondary amine. These reactions are fundamental for modifying the molecule's solubility and for introducing new functional handles for further elaboration.

Table 1: General Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | R-OH, H⁺ catalyst | This compound ester |

Hydrazide Formation

A particularly significant transformation of the carboxylic acid group is its conversion into a hydrazide. This is typically accomplished by first esterifying the carboxylic acid (e.g., to a methyl or ethyl ester) and then treating the ester with hydrazine (B178648) hydrate. nih.gov This method is one of the most practical and widely used for preparing hydrazides. rjptonline.org The resulting 2-Hydroxy-4-pyrrol-1-yl-benzohydrazide is a stable, crystalline intermediate.

The hydrazide moiety (-CONHNH₂) is highly reactive and serves as a crucial building block for synthesizing various heterocyclic compounds. For example, derivatives of 4-pyrrol-1-yl benzoic acid hydrazide have been used extensively to create novel 1,3,4-oxadiazoles, 1,2,4-triazoles, and other ring systems through cyclization reactions with various reagents. researchgate.netnih.govresearchgate.net The condensation of the hydrazide with aldehydes or ketones yields hydrazones, which can then be cyclized to form different heterocyclic structures. nih.govresearchgate.net

Table 2: Synthesis of Heterocycles from Analogous Pyrrole-Benzohydrazides

| Starting Hydrazide | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 4-pyrrol-1-yl benzoic acid hydrazide | Carbon disulfide, KOH | 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol | researchgate.net |

| 4-pyrrol-1-yl benzoic acid hydrazide | Aromatic aldehydes | N'-(arylidene) benzohydrazides (Hydrazones) | researchgate.net |

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at the C2 position significantly influences the molecule's electronic properties and reactivity. It is an ortho-activating group and can participate in intramolecular hydrogen bonding with the adjacent carboxylic acid function, which can affect the acidity and reactivity of both groups. mdpi.com

The hydroxyl group is nucleophilic and can undergo reactions typical of phenols, such as O-alkylation and O-acylation, upon treatment with appropriate electrophiles in the presence of a base. These reactions allow for the introduction of various substituents on the phenolic oxygen, further diversifying the range of accessible derivatives.

Chemical Transformations Involving the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack and capable of participating in various cyclization reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Moiety

Due to the delocalization of the nitrogen lone pair into the ring, the pyrrole moiety is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). pearson.comuobaghdad.edu.iquobaghdad.edu.iq The substitution occurs preferentially at the C2 and C5 positions (alpha to the nitrogen), as the carbocation intermediate formed by attack at these positions is more stabilized by resonance. pearson.comuobaghdad.edu.iq Milder reagents and conditions are often sufficient for these transformations compared to those required for benzene. uobaghdad.edu.iq Common electrophilic substitution reactions include:

Halogenation: Reaction with agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). wikipedia.org

Nitration: Using mild nitrating agents such as nitric acid in acetic anhydride. wikipedia.org

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group onto the pyrrole ring. nih.gov

Nucleophilic substitution on the electron-rich pyrrole ring is generally difficult unless the ring is substituted with strong electron-withdrawing groups, such as a nitro group. rsc.org

Cyclization Reactions to Form Fused Heterocyclic Systems

The this compound scaffold is well-suited for the synthesis of fused heterocyclic systems. The functional groups can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of complex polycyclic structures.

A notable example is the synthesis of pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepines (PBDs), a class of compounds with significant biological activity. nih.gov A synthetic route could involve the amidation of the carboxylic acid group, followed by an intramolecular cyclization reaction, such as the Bischler-Napieralski reaction, to form the seven-membered diazepine (B8756704) ring fused to the existing benzene and pyrrole rings. nih.gov Such strategies demonstrate the utility of this molecule as a precursor for constructing elaborate, fused heterocyclic frameworks.

Photoinduced Chemical Processes and Isomerization (if applicable to related chromophores)

Direct studies on the photoinduced chemical processes and isomerization of this compound are not extensively documented in publicly available literature. However, the photochemical behavior of this molecule can be inferred by examining related chromophoric systems, particularly 4-(1H-pyrrol-1-yl)benzoic acid (PBA), which shares the key pyrrole and benzoic acid moieties. The photophysical and photochemical properties of these types of molecules are often dictated by the electronic interactions between the electron-donating pyrrole ring and the electron-withdrawing benzoic acid group.

Research on 4-(1H-pyrrol-1-yl)benzoic acid reveals that its absorption and fluorescence characteristics are highly dependent on the surrounding solvent polarity. This suggests that the molecule's excited state has a significant degree of charge transfer character. Upon photoexcitation, it is proposed that the molecule can undergo rotational motion around the C-N bond connecting the pyrrole and phenyl rings. This can lead to the formation of a twisted intramolecular charge transfer (TICT) state. The dynamics of this excited state are competitive, with fluorescence emission occurring from a common excited state.

Studies at low temperatures (77 K) have also been conducted on related compounds, providing insights into their fluorescence and phosphorescence properties. To further understand these experimental observations, quantum chemical calculations are often employed to determine the energies and dipole moments of both the planar and various twisted conformations of the molecule.

In a broader context, the photochemistry of benzoic acid derivatives can involve radical intermediates. Under photolytic conditions in the presence of a hydrogen donor, the triplet states of these compounds can undergo hydrogen atom transfer to specific carbons on the aromatic ring, forming cyclohexadienyl radicals. Concurrently, hydrogen atom transfer can also occur to an oxygen of the carboxyl group, resulting in a one-electron reduction product. The pattern of these reactions is often influenced by the spin density distribution in the triplet state.

Furthermore, photochemical methods have been utilized for the synthesis of pyrrole derivatives, for instance, through the desulfurization of 2,5-dihydro-1H-pyrrole-2-thiones. The irradiation of such compounds in the presence of a suitable base can lead to the formation of pyrroles.

Table 1: Photophysical Data for a Related Chromophore (4-(1H-pyrrol-1-yl)benzoic acid) in Chloroform

| Parameter | Value |

| Absorption Maximum (λabs) | 272 nm |

| Molar Absorptivity (ε) | 23 M-1cm-1 |

| Emission Maximum (λem) | 459 nm |

| Fluorescence Quantum Yield (Φf) | 0.01 |

| Fluorescence Lifetime (τ) | 1.15 ns |

| Radiative Decay Rate Constant (kr) | 8.6 x 106 s-1 |

| Non-radiative Decay Rate Constant (knr) | 8.6 x 108 s-1 |

Catalytic Applications in Organic Synthesis (e.g., as a ligand or catalyst component)

Currently, there is a lack of specific reports in the scientific literature detailing the application of this compound as a catalyst or as a ligand in catalytic organic synthesis. The primary focus of research involving this compound and its derivatives appears to be in the domain of medicinal chemistry and the synthesis of biologically active molecules.

Derivatives of 4-pyrrol-1-yl benzoic acid have been synthesized and investigated for their potential as antibacterial and antitubercular agents. For instance, various hydrazide analogs and their corresponding oxadiazole, triazole, and pyrrole ring systems have been prepared and evaluated for their inhibitory activity against Mycobacterium tuberculosis.

While direct catalytic applications are not documented, the structural features of this compound, namely the presence of carboxylic acid and hydroxyl groups, suggest its potential utility in coordination chemistry. These functional groups are capable of coordinating with metal centers, which could pave the way for its use as a ligand in the future. The synthesis of metal complexes with this ligand could lead to new catalysts with unique reactivity profiles. However, to date, no such applications have been reported.

Coordination Chemistry of 2 Hydroxy 4 Pyrrol 1 Yl Benzoic Acid As a Ligand

Synthesis and Structural Characterization of Metal Complexes

Currently, there are no published reports detailing the synthesis and structural characterization of metal complexes involving 2-hydroxy-4-pyrrol-1-yl-benzoic acid as a ligand.

The synthesis of transition metal complexes, for instance with copper(II), would likely involve the reaction of a soluble copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with this compound in a suitable solvent. The reaction conditions, including pH and temperature, would be critical in directing the formation of a specific complex. Hypothetically, the deprotonation of the carboxylic acid and hydroxyl groups would facilitate coordination to the copper(II) center. However, without experimental data, the precise stoichiometry and structure of any resulting complex remain speculative.

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques such as infrared (IR), UV-Visible, and nuclear magnetic resonance (NMR) spectroscopy would be invaluable in characterizing the formation and properties of metal complexes with this compound. For instance, in IR spectroscopy, the coordination of the carboxylate and hydroxyl groups to a metal center would be expected to cause significant shifts in the vibrational frequencies of the C=O and O-H bonds, respectively. UV-Visible spectroscopy could provide insights into the d-d electronic transitions of the metal ion and any ligand-to-metal charge transfer bands, which would be sensitive to the coordination environment. However, no such spectroscopic data for complexes of this specific ligand are currently available in the literature.

Theoretical Studies on Electronic Structure and Stability of Metal Chelates

Computational methods, such as density functional theory (DFT), would be a powerful tool for investigating the electronic structure, bonding, and stability of putative metal chelates of this compound. Such studies could predict the preferred coordination geometries, calculate bond energies, and analyze the molecular orbitals involved in the metal-ligand interactions. These theoretical insights would be crucial for understanding the fundamental coordination chemistry of this ligand and for guiding future synthetic efforts. At present, no theoretical studies on the metal complexes of this compound have been reported.

Exploration of Biological Activities and Molecular Mechanisms Strictly in Vitro Focus

Molecular Interactions with Biomolecules: Mechanistic Insights

The activity of a compound at the molecular level is defined by its ability to bind to and modulate the function of biomolecules such as enzymes and receptors. Research into pyrrole-containing structures has identified several key molecular targets.

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Pyrrole (B145914) derivatives have been shown to inhibit essential enzymes in bacteria, thereby disrupting critical life processes.

DNA Gyrase: This enzyme is a type II topoisomerase crucial for bacterial DNA replication, making it an excellent target for antibacterial agents. ekb.eg A novel class of antibacterial compounds, known as pyrrolamides, targets the ATPase activity of the GyrB subunit of DNA gyrase. nih.govnih.gov This inhibition disrupts DNA synthesis, leading to cell death. nih.gov Studies on N-phenylpyrrolamide inhibitors revealed potent activity against Escherichia coli DNA gyrase, with some compounds exhibiting half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range. rsc.org These compounds were also found to be selective for bacterial enzymes, showing no significant activity against human DNA topoisomerase IIα. rsc.org

Enoyl-ACP Reductase (InhA): This enzyme is vital for the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis and is a key component of the type II fatty acid biosynthesis (FAS-II) pathway in many bacteria. frontiersin.orgmdpi.com Pyrrolyl benzamide (B126) and 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide derivatives have been specifically designed and evaluated as inhibitors of the InhA enzyme. nih.govnih.gov Molecular docking studies suggest that these compounds interact with key amino acid residues in the enzyme's active site, highlighting their potential as antibacterial agents. nih.gov

Sortase A (SrtA): In Gram-positive bacteria, Sortase A is a membrane-associated enzyme that anchors surface proteins to the cell wall, playing a critical role in virulence and pathogenesis. nih.govrsc.org As it is essential for infection but not for bacterial viability, SrtA is an attractive target for anti-virulence therapies. researchgate.net A virtual screening of a natural compound library identified (4,5-dichloro-1H-pyrrol-2-yl)-[2,4-dihydroxy-3-(4-methyl-pentyl)-phenyl]-methanone as an inhibitor of SrtA enzymatic activity. nih.govresearchgate.net

| Compound Class | Target Enzyme | Target Organism | IC₅₀ Value | Reference |

|---|---|---|---|---|

| N-phenylpyrrolamide (Compound 22e) | DNA Gyrase | E. coli | 4 nM | rsc.org |

| N-phenylpyrrolamide (Compound 22i) | Topoisomerase IV | E. coli | 143 nM | rsc.org |

| Pyrrolamide (Lead Compound) | DNA Gyrase | Not Specified | 3 µM | nih.gov |

| (4,5-dichloro-1H-pyrrol-2-yl)-[2,4-dihydroxy-3-(4-methyl-pentyl)-phenyl]-methanone | Sortase A | S. aureus | 32-47 µM | nih.gov |

| Chlorogenic acid | Sortase A | S. aureus | 95.57 µM | mdpi.com |

Beyond enzymes, compounds can interact with cellular receptors to modulate signaling pathways. The P2X3 receptor, an ATP-gated ion channel found primarily in peripheral sensory nerves, is a target for treating chronic pain and coughing. nih.govresearchgate.net A novel class of P2X3 receptor antagonists based on a pyrrolinone skeleton has been discovered through high-throughput screening. researchgate.netnih.gov Structure-activity relationship studies of these pyrrolinone derivatives have led to the identification of potent and specific antagonists of the P2X3 receptor. researchgate.netnih.gov

The antimicrobial effects of certain compounds can be traced to their interactions with key cellular structures. The bacterial cell membrane is a frequent target. Studies on 2-hydroxy-4-methoxybenzaldehyde, a compound structurally related to the benzoic acid moiety, revealed that it targets the cell membrane of Staphylococcus aureus. nih.gov This interaction leads to increased permeability, causing the leakage of intracellular proteins and nucleic acids, which ultimately hinders bacterial growth. nih.gov Similarly, certain pyrazole (B372694) derivatives, which are also nitrogen-containing heterocycles, are thought to exert their bactericidal effect by permeabilizing the cell membrane. mdpi.com The inhibition of membrane-associated enzymes like Sortase A also represents a specific interaction with a microbial cellular target. nih.gov

Cellular Studies and Antimicrobial Mechanisms (In Vitro)

Cell-based assays provide a broader understanding of a compound's biological effects, including its ability to inhibit the growth of microorganisms and the mechanisms underlying this inhibition.

Derivatives of pyrrole and benzoic acid have demonstrated significant in vitro antibacterial activity against a range of pathogens.

Gram-Positive Bacteria (e.g., Staphylococcus aureus): Numerous pyrrole derivatives show potent activity against S. aureus, including methicillin-resistant strains (MRSA). rsc.org N-phenylpyrrolamides have exhibited minimum inhibitory concentration (MIC) values as low as 0.25 μg/mL against S. aureus. rsc.org The mechanism of action is often multifactorial, stemming from the inhibition of essential enzymes like DNA gyrase and the disruption of cell membrane integrity. rsc.orgnih.gov Studies on pyrazole derivatives showed they were effective at both inhibiting the growth of S. aureus and eradicating its biofilms. mdpi.com

Gram-Negative Bacteria (e.g., Escherichia coli): The effectiveness of these compounds against Gram-negative bacteria can be more variable. The outer membrane of Gram-negative bacteria often presents a permeability barrier. nih.gov For instance, some pyrrolamide inhibitors are over 200 times more potent against an E. coli strain lacking certain efflux pumps, indicating that these mechanisms limit the compound's efficacy in wild-type strains. nih.gov However, certain N-phenylpyrrolamide compounds have shown notable activity, with MIC values against E. coli as low as 4 to 32 μg/mL. rsc.org For benzoic acid derivatives, the position of substituents on the benzoic ring significantly influences antibacterial activity against E. coli. nih.gov For example, adding a hydroxyl group at the ortho position (carbon 2) relative to the carboxylic acid can enhance the bactericidal effect compared to the parent benzoic acid. nih.gov

| Compound Class/Name | Bacterial Species | MIC Value (μg/mL) | Reference |

|---|---|---|---|

| N-phenylpyrrolamide (Compound 22e) | S. aureus ATCC 29213 | 0.25 | rsc.org |

| N-phenylpyrrolamide (Compound 23b) | E. coli ATCC 25922 | 4 | rsc.org |

| N-phenylpyrrolamide (Compound 23c) | E. coli ATCC 25922 | 4 | rsc.org |

| Madecassic Acid | S. aureus | 31.25 | mdpi.com |

| Madecassic Acid | E. coli | 250 | mdpi.com |

| 2-Hydroxy-4-methoxybenzaldehyde | S. aureus | 1024 | nih.gov |

| Pyrazole Derivative (Compound 8) | S. aureus Newman | 0.78 | mdpi.com |

In addition to antibacterial properties, pyrrole-containing compounds have been investigated for their antifungal potential. Pyrroles and their fused derivatives have shown inhibitory effects against important human and plant pathogens. nih.gov A dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, was found to be active against various Aspergillus and Candida species, with MIC₉₀ values ranging from 21.87 to 43.75 μg/mL. nih.gov

The mechanism of antifungal action for related compounds appears to involve the disruption of fungal cell structures. For example, studies on certain mandelic acid derivatives showed that they cause the fungal hyphae to break and lead to the destruction of cell membrane integrity. mdpi.com This damage results in the leakage of cytoplasmic contents, such as nucleic acids and proteins, thereby inhibiting fungal growth. mdpi.com This mode of action is a plausible mechanism for other structurally related antimicrobial compounds.

Antitubercular Activity: Mechanisms against Mycobacterium tuberculosis H37Rv Strain

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents. nih.govsemanticscholar.org Derivatives of 4-(1H-pyrrol-1-yl)-benzoic acid have been identified as a promising class of compounds with significant antimycobacterial properties. nih.gov

In vitro screening of these compounds is commonly performed against the H37Rv strain of M. tuberculosis using the Microplate Alamar Blue Assay (MABA) technique. ejpmr.comresearchgate.net This method provides a reliable measure of the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits visible bacterial growth.

In one study, a series of novel N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives were synthesized and evaluated. ejpmr.com The results indicated that specific substitutions led to potent antitubercular activity. ejpmr.com

| Compound | Substitution | MIC (μg/mL) vs. Mtb H37Rv | Activity Level |

| R-1 | (Not specified) | 62.5 | Moderate |

| R-2 | (Not specified) | 31.25 | High |

| R-3 | (Not specified) | 31.25 | High |

| R-4 | (Not specified) | 62.5 | Moderate |

| This table is based on findings from a study on N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives. ejpmr.com |

The proposed mechanism of action for these pyrrole derivatives involves the inhibition of key enzymes essential for mycobacterial survival. nih.gov A primary target is the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid synthase-II (FAS-II) pathway. ejpmr.com This pathway is responsible for the biosynthesis of mycolic acids, which are unique, long-chain fatty acids that form the major component of the highly impermeable mycobacterial cell wall. nih.goveurekaselect.com By inhibiting InhA, these compounds disrupt mycolic acid synthesis, leading to a compromise in cell wall integrity and ultimately causing bacterial death. ejpmr.com Molecular docking studies have supported this hypothesis, showing high binding affinities between the pyrrole derivatives and the InhA enzyme. ejpmr.com

Mechanistic Investigations of Cellular Response (In Vitro)

Genotoxicity Studies in Human Cultured Blood Lymphocytes (In Vitro Chromosome Aberration and Micronucleus Tests for related derivatives)

While direct genotoxicity data for 2-Hydroxy-4-pyrrol-1-yl-benzoic acid is not extensively documented, studies on its core structure, benzoic acid, provide valuable insights into the potential for DNA damage in human cells. In vitro genotoxicity is commonly assessed using the chromosome aberration (CA) and micronucleus (MN) tests in cultured human peripheral blood lymphocytes. nih.govnih.govnih.gov These assays detect structural and numerical chromosomal damage induced by chemical agents. nih.gov

Investigations into benzoic acid have shown that it can induce genotoxic effects at specific concentrations. nih.govnih.gov In these studies, human lymphocytes were exposed to various concentrations of benzoic acid for 24 and 48 hours. The results indicated a statistically significant, dose-dependent increase in the frequency of chromosomal aberrations and micronuclei, particularly at concentrations of 200 and 500 μg/mL. nih.govnih.gov The types of structural aberrations observed included chromatid breaks, chromosome breaks, and fragments. researchgate.net Furthermore, benzoic acid was found to decrease the mitotic index at higher concentrations, indicating an impact on cell division. nih.govresearchgate.net

| Concentration (μg/mL) | Treatment Period | Abnormal Cells (%) | Chromosomal Aberrations per Cell |

| 0 (Control) | 24 h | 1.00 | 0.010 |

| 50 | 24 h | 7.50 | 0.075 |

| 100 | 24 h | 9.50 | 0.095 |

| 200 | 24 h | 12.50 | 0.125 |

| 500 | 24 h | 20.00 | 0.225 |

| 0 (Control) | 48 h | 2.50 | 0.025 |

| 50 | 48 h | 10.50 | 0.105 |

| 100 | 48 h | 11.50 | 0.115 |

| 200 | 48 h | 13.00 | 0.145 |

| 500 | 48 h | 14.50 | 0.145 |

| *p<0.05, **p<0.01 compared to negative control. Data adapted from studies on benzoic acid in human lymphocytes. researchgate.net |

These findings suggest that the benzoic acid moiety, a core component of the title compound, possesses weak genotoxic potential in vitro at high concentrations. nih.gov The mechanism for this genotoxicity is not fully understood but may involve the inhibition of proteins responsible for DNA repair. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the chemical features essential for their biological activity. For derivatives of this compound, SAR analysis focuses on modifications to the benzene (B151609) ring, the pyrrole moiety, and the carboxylic acid group to enhance antitubercular potency.

Potential Applications in Material Science and Chemical Biology

Role as a Synthetic Building Block for Complex Molecules

The structure of 2-Hydroxy-4-pyrrol-1-yl-benzoic acid makes it a valuable intermediate or "building block" in organic synthesis for the construction of more complex molecules. The presence of distinct functional groups allows for selective chemical reactions, enabling chemists to incorporate this scaffold into larger molecular frameworks. Pyrrole (B145914) and its benzo derivatives are key structures in many bioactive compounds and materials. biolmolchem.comresearchgate.net The synthesis of complex heterocyclic systems often relies on the strategic use of such versatile precursors. nih.gov

A structurally related compound, 2-[2-Hydroxy-4-(1-pyrrolidinyl)benzoyl)]benzoic acid, serves as a direct precursor in the synthesis of pyrrolidinylrhodamine and its derivatives. nih.gov This highlights the utility of the substituted hydroxybenzoic acid core in creating larger, functional molecules like fluorescent dyes. The synthetic strategy involves coupling the benzoic acid derivative with another molecular fragment, demonstrating how this class of compounds can be pivotal in multi-step syntheses. nih.gov The general principles of using functionalized benzoic acids and pyrroles are well-established in the synthesis of a wide range of compounds, including those with potential pharmacological activity. biolmolchem.comnih.gov Therefore, this compound represents a promising starting material for creating novel chemical entities with tailored properties.

Applications in Proteomics Research as a Biochemical Tool

In proteomics and chemical biology, small molecules that can interact with proteins are essential tools for studying biological processes. While direct applications of this compound in proteomics are not extensively documented, its structural components suggest significant potential. Hydroxybenzoic acid derivatives are known to possess a wide range of biological activities, often stemming from their ability to interact with enzymes and other proteins. frontiersin.orgazjm.orgsemanticscholar.org

The pyrrole ring itself is a crucial feature in many bioactive molecules and can play a direct role in protein interactions. mdpi.comnih.gov Reactive pyrrole metabolites, such as dehydropyrrolizidine alkaloids (DHPAs), are known to bind to nucleophilic sites on proteins, forming stable pyrrole-protein adducts. mdpi.com These adducts can serve as valuable biomarkers for assessing exposure to certain toxins and understanding mechanisms of toxicity. This principle could be harnessed in proteomics research, where a molecule like this compound could be modified to act as a reactive probe to covalently label and identify specific protein targets within a complex biological sample. mdpi.com Furthermore, tetrasubstituted pyrrole derivatives have been designed to mimic the hydrophobic side chains of "hot-spot" amino acid residues, enabling them to disrupt protein-protein interactions. nih.gov This suggests that the pyrrole-benzoic acid scaffold could be elaborated to create specific modulators of protein function for biochemical studies.

Design and Development of New Photoresponsive Systems

Photoresponsive materials, which change their properties upon exposure to light, are at the forefront of materials science with applications in optical data storage, molecular switches, and drug delivery. mdpi.com The development of these systems relies on incorporating a "photoswitch" moiety, a chemical group that undergoes a reversible structural change when irradiated with light of a specific wavelength. Azobenzene (B91143) derivatives are among the most common photoswitches used for this purpose. mdpi.com

While this compound is not inherently photoresponsive, its structure provides a versatile scaffold for the synthesis of new photoresponsive systems. Benzoic acid derivatives have been successfully used as core components in the creation of photosensitive materials, such as liquid crystals and luminescent dyes. researchgate.netnih.gov For instance, new rod-like azo-benzoic acid liquid crystals have been prepared that exhibit photosensitive properties in solution. researchgate.net A potential strategy would involve chemically modifying the this compound molecule to include a photochromic group, such as an azobenzene unit. The benzoic acid's carboxylic group provides a convenient handle for ester or amide bond formation, allowing it to be linked to other molecular components to build larger, more complex photoresponsive architectures. researchgate.net The electronic properties of the pyrrole and hydroxyl substituents could also influence the photochemical behavior of the resulting material, potentially allowing for the fine-tuning of its light-responsive characteristics.

Development of Chemical Probes for Biological Systems Research

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in living systems. nih.govbohrium.com The development of a high-quality chemical probe requires a molecule with high potency and selectivity for its intended target. The diverse biological activities reported for both hydroxybenzoic acids and pyrrole derivatives make them attractive starting points for probe development. azjm.orgnih.gov

The pyrrole scaffold is a key structural feature in numerous compounds designed to interact with specific biological targets. For example, a class of synthetic histone deacetylase (HDAC) inhibitors is based on an aroyl-pyrrole-hydroxy-amide structure. nih.gov These molecules were rationally designed through docking studies to fit into the enzyme's active site, and subsequent chemical synthesis and testing confirmed their potent inhibitory activity. nih.gov This demonstrates a clear pathway from a pyrrole-containing scaffold to a potent biological probe.

Given its structure, this compound serves as a promising foundational molecule for the synthesis of new chemical probes. Its functional groups can be systematically modified to optimize interactions with a target protein, enhancing both potency and selectivity. By exploring derivatives of this compound, it may be possible to develop novel probes for investigating a wide range of biological targets and pathways. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-pyrrol-1-yl-benzoic acid, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling to introduce the pyrrole moiety to the benzoic acid backbone. Key steps include:

- Protecting the hydroxyl group during synthesis to prevent side reactions (e.g., using trimethylsilyl chloride).

- Purification via recrystallization in ethanol/water mixtures to achieve >95% purity, as validated by HPLC .

- Critical Note : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates.

Q. How should researchers characterize the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. For example, a study resolved the structure at 113 K, revealing a mean σ(C–C) bond length deviation of 0.002 Å and R factor = 0.048 . Use SHELXL for refinement, which handles disorder in residues effectively . Ensure data-to-parameter ratios exceed 20:1 to minimize overfitting.

Q. What spectroscopic techniques are essential for confirming its molecular identity?

- Methodological Answer :

- NMR : Analyze and spectra for diagnostic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrrole protons at δ 6.2–6.5 ppm).

- FT-IR : Confirm hydroxyl (3200–3500 cm) and carboxylic acid (1680–1720 cm) groups.

- Mass Spectrometry : ESI-MS in negative ion mode for molecular ion [M–H] at m/z 218.2 (calculated for CHNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between theoretical and experimental results?

- Methodological Answer :

- Step 1 : Cross-validate using hybrid methods (e.g., compare DFT-calculated IR/NMR spectra with experimental data).

- Step 2 : Investigate solvent effects or tautomerism; for instance, keto-enol tautomerism in the carboxylic acid group may shift NMR peaks .

- Step 3 : Use high-resolution mass spectrometry (HRMS) to rule out isotopic or impurity interference.

Q. What strategies mitigate disorder in crystallographic studies of this compound?

- Methodological Answer :

- Apply the SQUEEZE algorithm in PLATON to model electron density for disordered solvent molecules .

- Refine anisotropic displacement parameters for non-hydrogen atoms, and fix occupancy ratios for disordered pyrrole rings using SHELXL constraints .

Q. How to design derivatives for antimicrobial activity studies?

- Methodological Answer :

- Derivatization : Introduce substituents at the hydroxyl or pyrrole positions (e.g., fluorination or methylation) to enhance bioavailability .

- Assay Design : Use microbroth dilution (MIC) against S. aureus and E. coli, with ciprofloxacin as a positive control. Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity .

Q. What computational approaches predict the compound’s reactivity in aqueous environments?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations using AMBER or GROMACS to model solvation effects.

- Calculate pKa via COSMO-RS to predict deprotonation sites (carboxylic acid pKa ≈ 2.5; hydroxyl pKa ≈ 9.8) .

Data Contradiction & Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Systematic Review : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and pH conditions.

- Empirical Testing : Conduct shake-flask experiments at 25°C with UV-Vis quantification (λ = 270 nm) .

Q. Why do different studies report varying biological activities for structurally similar derivatives?

- Methodological Answer :

- Meta-Analysis : Control for assay variability (e.g., inoculum size, incubation time).

- Structure-Activity Relationship (SAR) : Map substituent effects using 3D-QSAR models (e.g., CoMFA) to identify critical pharmacophores .

Safety & Handling

Q. What safety protocols are critical when handling this compound in lab settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.